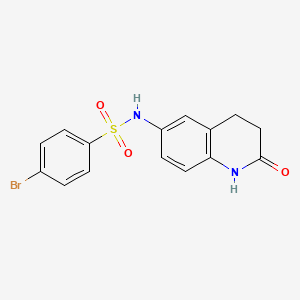

4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Descripción

Propiedades

IUPAC Name |

4-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O3S/c16-11-2-5-13(6-3-11)22(20,21)18-12-4-7-14-10(9-12)1-8-15(19)17-14/h2-7,9,18H,1,8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWRGXWMCSFWCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an arylamine.

Sulfonamide Formation: The final step involves the reaction of the brominated quinoline derivative with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to form the sulfonamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Análisis De Reacciones Químicas

4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.

Oxidation and Reduction: The quinoline core can undergo oxidation to form quinoline N-oxide or reduction to form tetrahydroquinoline derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Biological Studies: The compound is employed in studies to understand its interaction with biological targets, such as enzymes and receptors.

Material Science:

Mecanismo De Acción

The mechanism of action of 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of N-(tetrahydroquinolinyl) sulfonamides, which exhibit structural diversity based on substituents on the benzene ring and the quinoline core. Key analogs include:

2,4,5-Trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (F743-0145): Structural Difference: Methyl groups at positions 2, 4, and 5 on the benzene ring instead of bromine. Molecular weight differences (344.43 g/mol vs. 381.24 g/mol) may also affect pharmacokinetics .

N-(4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide: Structural Difference: Replaces the sulfonamide-benzene group with a thiazole-oxazole-carboxamide chain.

Ethyl-1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate: Structural Difference: Features ethoxy and ester groups instead of sulfonamide and bromine. Impact: Enhanced electron-withdrawing effects from ester groups may alter electronic distribution, affecting reactivity and antibacterial activity .

Pharmacological and Physicochemical Properties

- Antibacterial Activity: Quinoline derivatives like ethyl-1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate exhibit activity against Staphylococcus aureus and Escherichia coli . The bromine atom in the target compound could enhance antibacterial potency by increasing electrophilicity, though direct evidence is lacking.

- Solubility: The bromine atom’s electron-withdrawing nature may reduce aqueous solubility compared to methylated analogs (e.g., F743-0145), which benefit from nonpolar substituents .

- Binding Affinity: Sulfonamide groups are known to interact with carbonic anhydrases and serine proteases. The bromine substituent may confer unique binding modes compared to methyl or oxazole-containing analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Actividad Biológica

4-Bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic compound that has garnered attention for its diverse biological activities. This compound features a brominated quinoline structure combined with a sulfonamide group, which enhances its potential therapeutic applications. The following sections detail its biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and research findings.

- Molecular Formula : C₁₆H₁₅BrN₂O₃S

- Molecular Weight : 395.3 g/mol

- CAS Number : 922080-47-5

Anticancer Activity

Research indicates that 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various human cancer cell lines.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.99 ± 0.01 | Induces apoptosis; inhibits tubulin polymerization |

| HeLa (Cervical) | 0.246 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 0.048 | Inhibition of microtubule dynamics |

The compound's mechanism of action primarily involves the inhibition of tubulin polymerization, which is crucial for cell division and proliferation. This property positions it as a potential candidate for further development in cancer therapy .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. Studies have reported that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide have also been explored. It has been tested against various bacterial strains with notable efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

These findings indicate that the compound may serve as a lead in the development of new antimicrobial agents .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Cancer Cell Line Study : A study reported that derivatives of the compound exhibited IC₅₀ values ranging from 0.048 to 0.99 µM against various cancer cell lines. The most potent derivative was found to induce apoptosis via caspase activation .

- Inflammation Model : In an animal model of inflammation, treatment with the compound resulted in a significant reduction in edema and pro-inflammatory cytokine levels compared to controls.

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.